molecular formula C14H20N2O4 B2698856 N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide CAS No. 920183-53-5

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide

Cat. No.: B2698856
CAS No.: 920183-53-5
M. Wt: 280.324
InChI Key: HFUUZFTVWHTQFF-UHFFFAOYSA-N
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Description

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide is a high-purity oxalamide derivative intended for research and development purposes. Oxalamide compounds are of significant interest in medicinal chemistry and chemical biology, often serving as key intermediates or scaffolds in the synthesis of more complex molecules . Researchers value this class of compounds for its potential to modulate biological targets; similar structures have been investigated for their ability to influence peptide function and stability, such as in the development of peptide C-terminal N-alkyl amides which can enhance metabolic stability and membrane permeability . The specific methoxyethyl and methoxyphenethyl substituents on this molecule suggest potential for [ describe predicted solubility, lipophilicity, or specific target interaction based on structure ]. As with many specialized research chemicals, its mechanism of action is highly dependent on the specific experimental context and requires further investigation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

N'-(2-methoxyethyl)-N-[2-(3-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-19-9-8-16-14(18)13(17)15-7-6-11-4-3-5-12(10-11)20-2/h3-5,10H,6-9H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUUZFTVWHTQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide typically involves the reaction of oxalyl chloride with 2-methoxyethylamine and 3-methoxyphenethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Oxalyl chloride: reacts with in the presence of a base such as triethylamine to form the intermediate N-(2-methoxyethyl)oxalamide.

  • The intermediate then reacts with 3-methoxyphenethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted oxalamides with different functional groups.

Scientific Research Applications

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets and pathways. The methoxy groups may enhance the compound’s ability to interact with biological membranes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide: can be compared with other oxalamide derivatives, such as:

Uniqueness

  • The presence of both methoxyethyl and methoxyphenethyl groups in this compound may confer unique properties, such as enhanced solubility and specific biological activity, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N1-(2-methoxyethyl)-N2-(3-methoxyphenethyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its oxalamide backbone, which is known for its ability to interact with various biological targets. The presence of methoxy groups enhances its lipophilicity, potentially improving bioavailability.

  • Molecular Formula : C13H17N2O4
  • Molecular Weight : 253.29 g/mol

Antimicrobial Activity

Research indicates that derivatives of oxalamides exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Case Study : A study evaluated the antimicrobial efficacy of oxalamide derivatives, revealing that modifications in the methoxy groups significantly influenced their activity against Gram-positive and Gram-negative bacteria. The presence of two methoxy groups in this compound may enhance its interaction with bacterial membranes, leading to increased permeability and subsequent cell death.

Anticancer Properties

The anticancer potential of oxalamides has been explored in several studies. This compound has shown promise in inhibiting cancer cell proliferation.

  • Research Findings : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanistic studies suggested that it activates caspase pathways, which are crucial for programmed cell death.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell signaling pathways, thereby disrupting cancer cell proliferation.
  • Receptor Binding : The methoxy groups may facilitate binding to nuclear receptors, influencing gene expression related to apoptosis and cell cycle regulation.

Data Table: Biological Activities of this compound

Activity TypeTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
AnticancerHeLa10
AnticancerMCF-712

Q & A

Q. Basic

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of methoxy groups.
  • Hydrolytic stability : Avoid aqueous buffers at pH >8, as oxalamides undergo base-catalyzed hydrolysis (e.g., NaOH in ethanol cleaves the oxalyl backbone, ). For in vitro assays, use DMSO stock solutions with <0.1% water .

How should researchers resolve contradictory NMR data during structural elucidation?

Q. Advanced

  • Variable temperature NMR : Resolve overlapping peaks (e.g., aromatic protons) by acquiring spectra at 50°C (as in for compound 19 ) .
  • 2D experiments : Use HSQC to correlate 1H-13C signals and COSY to identify coupling networks. For example, NOESY confirmed spatial proximity of methoxyethyl and phenethyl groups in analogous compounds .

What strategies improve the pharmacokinetic profile of oxalamide derivatives?

Q. Advanced

  • Bioisosteric replacement : Substitute methoxy with trifluoromethoxy to enhance metabolic stability ().
  • Prodrug design : Mask polar groups (e.g., oxalamide NH) as esters or carbamates to improve permeability .
  • Toxicology screening : Reference NOEL (no-observed-effect-level) data from structurally related compounds (e.g., 100 mg/kg/day in rats for FL-no: 16.099, ) to guide dosing .

What purification techniques are most effective for isolating oxalamides?

Q. Basic

  • Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 70:30 to 50:50) for baseline separation .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals (e.g., 95% purity in ) .

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